molecular formula C17H13F3N4O3 B2473684 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034504-23-7

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Numéro de catalogue B2473684
Numéro CAS: 2034504-23-7
Poids moléculaire: 378.311
Clé InChI: NJWCXAWRHSCEOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidin-3(4H)-one moiety, which is a type of heterocyclic compound . The compound also contains a trifluoromethyl group and a benzamide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2,3-d]pyrimidin-3(4H)-one ring, the trifluoromethyl group, and the benzamide group would all contribute to its overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrido[2,3-d]pyrimidin-3(4H)-one ring, the trifluoromethyl group, and the benzamide group could all potentially participate in reactions .

Applications De Recherche Scientifique

Histone Deacetylase Inhibitor for Cancer Treatment Research has identified compounds related to N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide that act as histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs 1-3 and 11, showing promise as anticancer drugs due to their ability to block cancer cell proliferation, induce histone acetylation, and promote apoptosis. They are orally bioavailable and have demonstrated significant antitumor activity in vivo, indicating their potential as effective cancer treatments (Zhou et al., 2008).

COX Inhibitors for Anti-inflammatory and Analgesic Applications Another study synthesized novel derivatives related to the compound , demonstrating their effectiveness as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds exhibited significant analgesic and anti-inflammatory activities, outperforming standard drugs in some cases. The research highlights the compound's potential application in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Potassium Channel Openers for Epilepsy Treatment Compounds structurally related to N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide have been identified as KCNQ2/Q3 potassium channel openers. These channel openers were found to be active in animal models of epilepsy and pain, indicating their potential as treatments for these conditions. Although some showed unacceptable toxicities upon repeated dosing, their study provides valuable insights for the development of safer, effective epilepsy treatments (Amato et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents Further research synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds, related to the chemical structure of interest, offer promising avenues for the development of new drugs targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Organogels with Enhanced Emission Properties Additionally, compounds with similar structures have been explored for their potential in creating organogels with aggregation-enhanced emission and multi-stimuli-responsive properties. Such materials could have applications in advanced materials science, including sensors and optoelectronic devices (Srivastava et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. Without specific information, it’s hard to provide a detailed analysis .

Orientations Futures

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be studied for its biological activity and potential use in medicine or other fields .

Propriétés

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)11-5-3-10(4-6-11)14(25)22-8-9-24-15(26)12-2-1-7-21-13(12)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWCXAWRHSCEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.